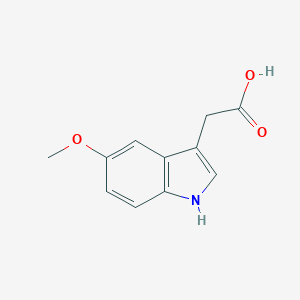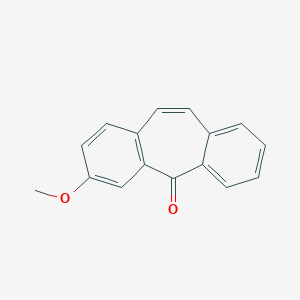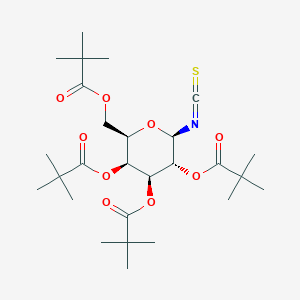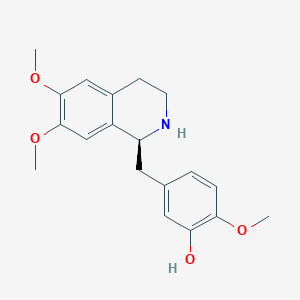
(S)-Nor Laudanine
Übersicht
Beschreibung
(S)-Nor Laudanine is an enantiomer of laudanine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). This compound is part of the isoquinoline alkaloid family and is known for its pharmacological properties. The (S)-enantiomer refers to its specific three-dimensional orientation, which can significantly influence its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nor Laudanine typically involves the following steps:
Starting Material: The synthesis begins with the precursor, (S)-Norlaudanosoline.
Methylation: The precursor undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product is then subjected to cyclization under acidic conditions to form the isoquinoline ring structure.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: Industrial-scale purification methods, including crystallization and large-scale chromatography, are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Nor Laudanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-Nor Laudanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and isoquinoline derivatives.
Biology: Studies investigate its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research explores its pharmacological properties, including analgesic and antitussive effects.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Nor Laudanine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets opioid receptors in the central nervous system.
Pathways Involved: By binding to these receptors, it modulates pain perception and cough reflex pathways.
Effects: The compound exerts analgesic and antitussive effects by inhibiting the transmission of pain signals and suppressing the cough reflex.
Vergleich Mit ähnlichen Verbindungen
®-Nor Laudanine: The enantiomer of (S)-Nor Laudanine with different biological activity.
Laudanine: The parent compound with similar but distinct pharmacological properties.
Norlaudanosoline: The precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific three-dimensional orientation, which influences its interaction with molecular targets and its pharmacological effects. Compared to its enantiomer and parent compound, this compound may exhibit different potency and efficacy in its biological activities.
Eigenschaften
IUPAC Name |
5-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARFBACJNHQIC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427583 | |
| Record name | (S)-Nor Laudanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206614-00-7 | |
| Record name | (S)-Nor Laudanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


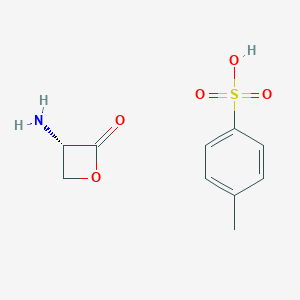
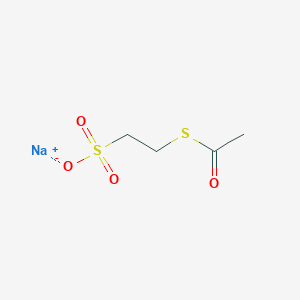
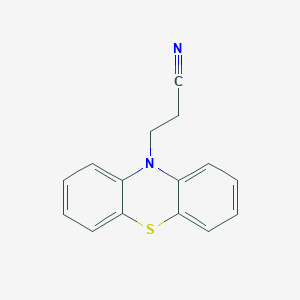
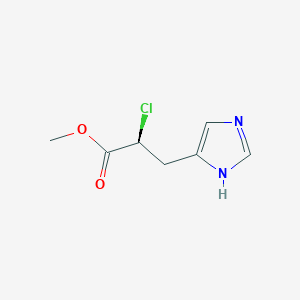
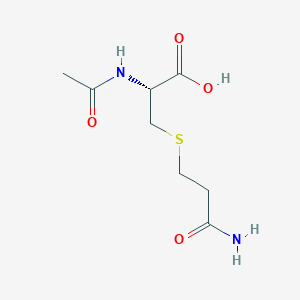
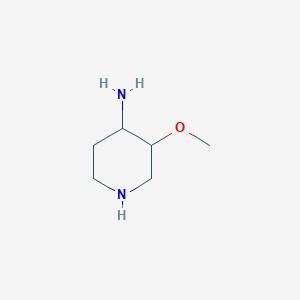
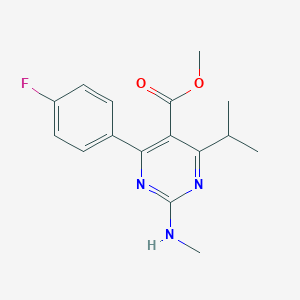
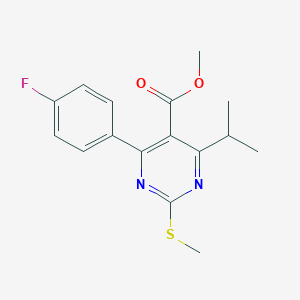

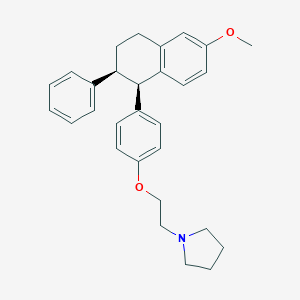
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
